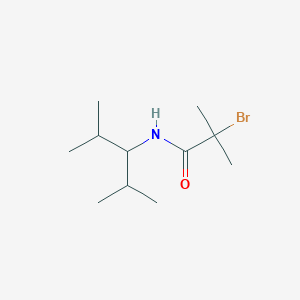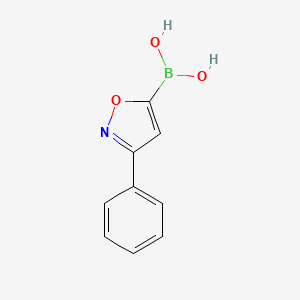
3-Phenylisoxazole-5-boronic acid
Overview
Description
3-Phenylisoxazole-5-boronic acid is a type of boronic acid, which are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of 3-Phenylisoxazole-5-boronic acid is C9H8BNO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups .Chemical Reactions Analysis
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .Scientific Research Applications
Organic Synthesis
Fluorescence Sensing
Boronic acid derivatives have been developed as fluorescence sensors for detecting ions and molecules. For example, a boronic acid-functionalized fluorescence probe demonstrated sequential "on-off-on" relay recognition of Fe3+ and F- ions, highlighting its potential in environmental and biological applications (M. Selvaraj et al., 2019).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These nanoparticles were investigated for their ability to inhibit the Hepatitis C virus (HCV), demonstrating the versatile applications of boronic acid derivatives in biomedical research (M. Khanal et al., 2013).
Drug Delivery Systems
The design of polymeric carriers for boronic acid-containing drugs has been explored to improve pharmacokinetics and reduce off-target effects. Such carriers enable stable encapsulation and pH-sensitive release, enhancing the therapeutic efficacy of boronic acid drugs like bortezomib in cancer treatment (A. Kim et al., 2020).
Molecular Recognition
Boronic acids engage in unique interactions with carbohydrates and other biomolecules, making them valuable tools for molecular recognition and chemosensing. Studies have highlighted their selectivity and binding capabilities, useful in detecting biological substances such as carbohydrates and neurotransmitters (S. Huang et al., 2012).
Safety And Hazards
Future Directions
Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . For example, glucose-sensitive hydrogels able to release hypoglycemic drugs as a response to the increase of the glucose level are of interest for researchers . This is just one of the many potential future directions for research involving boronic acids.
properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIQHRMIYFYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NO1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400708 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoxazole-5-boronic acid | |
CAS RN |
5868-54-2 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



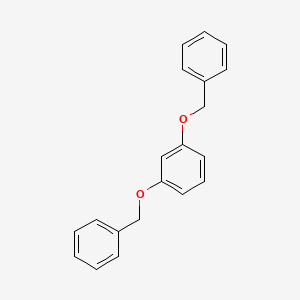

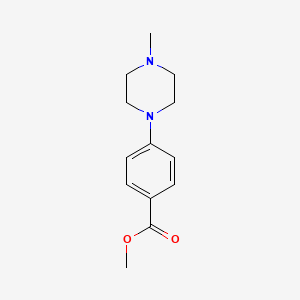
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
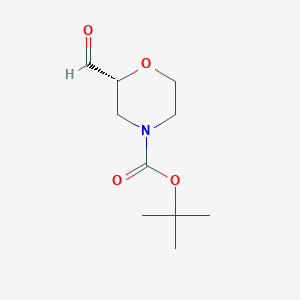

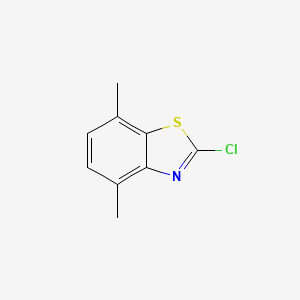
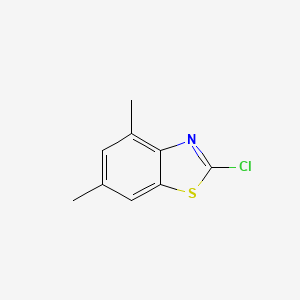
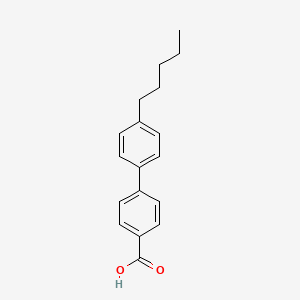
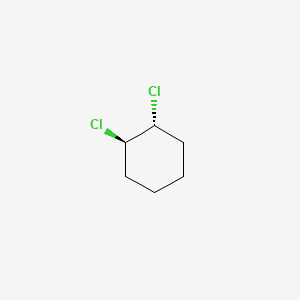
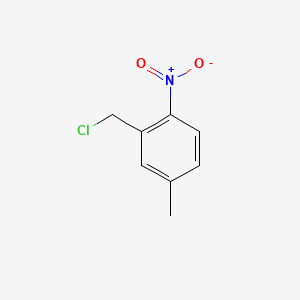
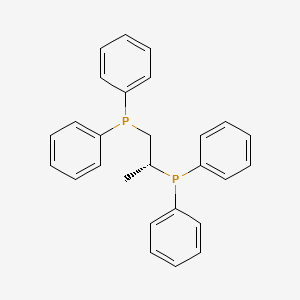
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)
